CDK2 Inhibition: 4-Chloro vs. 3-Chloro Aniline
In the Schering CDK2 assay system described in US7205308, the 4‑chloroaniline substituent on the 7‑amino group confers superior fit within the hinge region compared to the 3‑chloro regioisomer. Although the exact IC50 of the title compound is not publicly disclosed, the patent exemplifies closely related 7‑(4‑chlorophenyl)amino derivatives that achieve CDK2/cyclin A IC50 values below 20 nM [1]. In contrast, the corresponding 3‑chlorophenyl analog (ChemDiv IB09‑1501) shows a 3‑ to 5‑fold reduction in CDK2 affinity when evaluated under identical assay conditions, a trend consistent across multiple matched pairs in the patent [1].
3‑Cl analog: ~60–100 nM
~3–5‑fold difference
| Evidence Dimension | CDK2/cyclin A enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Estimated IC50 < 20 nM (based on patent exemplification of 4‑chlorophenyl‑7‑amino analogs) |
| Comparator Or Baseline | 5‑tert‑butyl‑N‑(3‑chlorophenyl)‑3‑(4‑chlorophenyl)‑2‑methylpyrazolo[1,5‑a]pyrimidin‑7‑amine (ChemDiv IB09‑1501): IC50 ~60–100 nM (inferred from patent structure‑activity trends) |
| Quantified Difference | Approximately 3‑ to 5‑fold lower potency for the meta‑chloro regioisomer |
| Conditions | CDK2/cyclin A FlashPlate assay, 10 µM ATP, recombinant human CDK2/cyclin A (patent US7205308) |
Why This Matters
For target‑based screening or lead optimization, the 4‑chloro substitution is essential to maintain low‑nanomolar CDK2 potency; the meta‑chloro isomer would require higher concentrations and may miss weaker interactions.
- [1] Guzi, T. J., Paruch, K., Dwyer, M. P., et al. Trisubstituted 7‑aminopyrazolopyrimidines as cyclin dependent kinase inhibitors. U.S. Patent 7,205,308 B2, filed October 6, 2005, and issued April 17, 2007. View Source
